N-(3-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-4-5-14(7-15(11)19)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)6-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOMNMSZMPIJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thioacetamide moiety linked to a pyrimidine and pyrazole structure, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular formula: C17H19ClN4OS. The presence of the chloro and methyl groups on the phenyl ring, alongside the pyrazole and pyrimidine functionalities, suggests a high degree of chemical reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine structures. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | NCI-H460 | 42.30 | |
| N-(3-chloro-4-methylphenyl)-2-thioacetamide | Hep-2 | 17.82 |
These findings indicate that modifications in chemical structure can lead to varying degrees of cytotoxicity, suggesting that this compound may exhibit similar or enhanced activity against specific cancer cell lines.
Antimicrobial Activity
Compounds related to thieno[2,3-d]pyrimidines have been reported to show significant antimicrobial properties. The thioacetamide group is particularly noted for its ability to disrupt bacterial cell wall synthesis. Preliminary data suggest that this compound could exhibit activity against a range of pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition (zone of inhibition measured) | |
| Escherichia coli | Moderate activity (MIC values determined) |
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may act through the following pathways:
- Inhibition of Kinases : Similar compounds have shown promise as kinase inhibitors, which play critical roles in cancer cell proliferation.
- Disruption of DNA Synthesis : Pyrazole derivatives often interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Antibacterial Mechanisms : The thioamide group may interact with bacterial enzymes involved in cell wall synthesis.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Study on Pyrazole Derivatives : A study assessed various pyrazole derivatives for their anticancer properties across multiple cell lines, revealing promising results for compounds structurally related to N-(3-chloro-4-methylphenyl)-2-thioacetamide.
- Antimicrobial Efficacy : A comparative analysis was conducted on thioacetamides against standard microbial strains, showing significant inhibition rates for selected compounds.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Similarities and Key Functional Groups
The compound shares structural homology with derivatives featuring pyrimidine-thioether linkages and aromatic substituents. For example:
N-(4-Chlorophenyl)-2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide : Lacks the 3,5-dimethylpyrazole and 4-methyl groups, reducing steric bulk and hydrophobicity.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, analyzed via graph set theory (as proposed by Etter and extended by Bernstein et al.), reveal critical differences in supramolecular assembly . The 3-chloro-4-methylphenyl group in the target compound may act as a hydrogen bond donor/acceptor network modifier, influencing crystal packing efficiency. In contrast, analogs with fewer methyl or chloro substituents exhibit less directional intermolecular interactions, leading to polymorphic variability.
Database-Driven Structural Trends
The Cambridge Structural Database (CSD) provides empirical data for over 500,000 small-molecule structures, enabling statistical comparisons . A CSD survey of pyrimidine-thioacetamide derivatives highlights:
| Parameter | Target Compound | Average for Analogs (CSD) |
|---|---|---|
| C–S Bond Length (Å) | 1.81* | 1.78–1.84 |
| Pyrimidine N–H···O Bonds | 2.92* | 2.85–3.10 |
| Cl···π Interactions (Å) | 3.42* | 3.30–3.55 |
*Hypothetical values inferred from CSD trends.
The 3,5-dimethylpyrazole moiety in the target compound introduces steric hindrance, elongating C–S bond lengths slightly compared to simpler analogs. Its chloro and methyl groups also promote Cl···π and CH/π interactions, enhancing lattice stability.
Methodological Considerations
- Crystallographic Refinement : SHELXL’s robust handling of disorder and twinning ensures accurate structural parameters for comparison .
- Hydrogen Bond Analysis : Graph set theory categorizes motifs (e.g., R₂²(8) rings) to predict solubility and stability .
- CSD Mining : Substituent effects on packing coefficients and intermolecular distances are quantified via CSD statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
